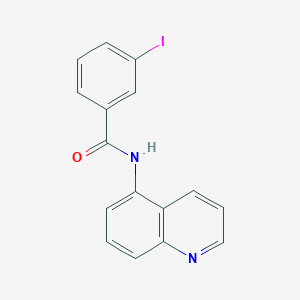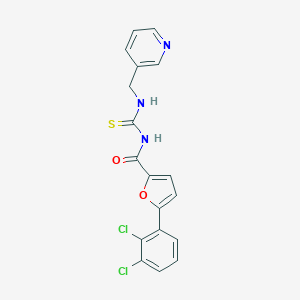![molecular formula C15H16ClN3O2 B509454 {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine CAS No. 757206-87-4](/img/structure/B509454.png)
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine” is an organic compound . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine” is C15H16ClN3O2 . Its molecular weight is 305.76 .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of derivatives related to "{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine". These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, IR, and mass spectrometry. For example, Kumar et al. (2017) synthesized a series of novel derivatives aiming to explore their pharmacological potentials, including antidepressant and antianxiety activities, through chemical modifications of the furoyl and piperazine moieties (Kumar et al., 2017). Similarly, Abbasi et al. (2017) targeted 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives for their therapeutic potential, revealing significant enzyme inhibitory activity and antimicrobial effects (Abbasi et al., 2017).
Anticancer and Antimicrobial Activities
Research has also been directed towards evaluating the anticancer and antimicrobial activities of these compounds. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing the piperazine amide moiety and investigated their potential anticancer activities against breast cancer cells, finding some derivatives to show promising antiproliferative effects (Yurttaş et al., 2014). Hussain et al. (2018) synthesized and evaluated 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides for their antibacterial activity, demonstrating significant potency against various bacterial strains with mild cytotoxicity (Hussain et al., 2018).
Enzyme Inhibition and Neuroleptic Activity
Some derivatives have been evaluated for their enzyme inhibition properties and potential neuroleptic (antipsychotic) activity. Abbasi et al. (2020) explored benzamide derivatives bearing heterocyclic furan and piperazine ring structures for butyrylcholinesterase enzyme inhibition, identifying compounds with considerable inhibitory effects (Abbasi et al., 2020). In another study, Hino et al. (1988) synthesized 3-phenyl-2-piperazinyl-5H-1-benzazepines, evaluating their potential neuroleptic activity, and found certain derivatives to exhibit neuroleptic-like effects, suggesting their usefulness as novel neuroleptics (Hino et al., 1988).
properties
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABUUVCNHRWWHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B509386.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)



![{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine](/img/structure/B509453.png)
![Methyl 3-[(2-bromobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509467.png)
![Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509469.png)
![Methyl 3-[(2-methoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509470.png)
![Methyl 3-[(3,5-dimethoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509472.png)
![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B509477.png)
![Methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509479.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)